molecular formula C17H20N2O2 B2616312 N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)but-2-ynamide CAS No. 2411263-15-3

N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)but-2-ynamide

Cat. No. B2616312
CAS RN: 2411263-15-3
M. Wt: 284.359
InChI Key: FDGRSKNXPLDSFU-UHFFFAOYSA-N
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Description

N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)but-2-ynamide , also known by its chemical formula C₁₇H₁₈N₂O₂ , belongs to the class of 4-hydroxy-2-quinolones . These compounds have garnered interest due to their pharmaceutical and biological activities. Notably, they are valuable in drug research and development .


Synthesis Analysis

The synthetic methodology for quinolin-2,4-dione derivatives involves their utility in the synthesis of fused ring systems. Quinolin-2,4-dione (1) exists in different tautomeric forms, with the structure 1B being the most common. These compounds play essential roles in natural and synthetic chemistry, and over 13,000 derivatives have been reported. Their biological and pharmacological importance stems from their use as drugs isolated from naturally occurring compounds .

One synthetic approach involves the treatment of 4-hydroxy-2(1H)-quinolones with bromine in acetic acid or chloroform, resulting in the formation of 2-ethyl-1,2-dihydro-oxazolo[3,2-a]quinolin-5-ones .


Molecular Structure Analysis

The molecular structure of N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)but-2-ynamide consists of a quinoline moiety with a butanoyl group attached at position 1. The compound displays different tautomeric forms between the carbonyl groups, CH₂-3, and NH of the quinoline moiety. X-ray structure analyses reveal that the structure 1B is the most common form .

properties

IUPAC Name

N-(1-butanoyl-3,4-dihydro-2H-quinolin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-7-16(20)18-14-11-12-19(17(21)8-4-2)15-10-6-5-9-13(14)15/h5-6,9-10,14H,4,8,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRSKNXPLDSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)but-2-ynamide

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